N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide
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Overview
Description
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of oxalamides are often explored for their potential therapeutic applications. This compound could be investigated for its efficacy as a drug candidate.
Industry
In industry, oxalamides are used in the production of polymers, resins, and as additives in various formulations.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(2-(1H-pyrazol-1-yl)ethyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(1H-imidazol-1-yl)ethyl)oxalamide
Uniqueness
The uniqueness of N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide lies in its specific substitution pattern, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-12-13(19)5-2-6-14(12)22-18(25)17(24)20-11-15(16-7-3-10-26-16)23-9-4-8-21-23/h2-10,15H,11H2,1H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSAXYRVYCXTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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